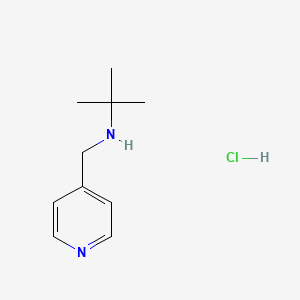

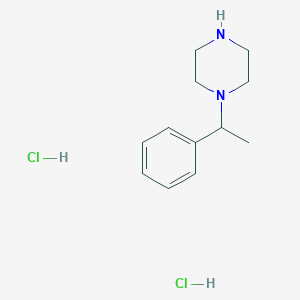

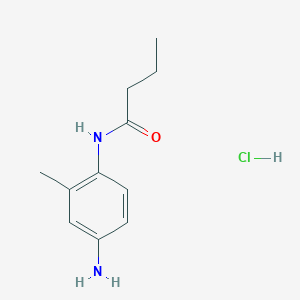

N,N-双(3-氯苄基)甲胺盐酸盐

描述

科学研究应用

化学化合物毒理学和环境影响

百草枯中毒和肺毒性:对百草枯二氯化物的综述,重点关注其肺毒性和缺乏有效治疗方法,突出了了解化学物质毒理机制和寻找解毒剂的关键需求 (Dinis-Oliveira 等,2008)。

双酚 A 替代品:由于双酚 A (BPA) 的生殖毒性和内分泌干扰特性,对其替代品的探索强调了在消费品中寻找更安全化学品的持续努力 (den Braver-Sewradj 等,2020)。

药理学应用

精神病学中的精神兴奋剂:对主要精神兴奋剂(包括哌醋甲酯和哌莫林)用于治疗精神疾病的检查,指出了化学化合物在心理健康治疗中的细致作用 (Chiarello & Cole, 1987)。

MDMA 的神经化学:对 MDMA(摇头丸)的神经化学作用和神经毒性的综述提供了对类似化合物如何与人类神经系统相互作用及其潜在治疗应用的见解 (McKenna & Peroutka, 1990)。

安全和危害

The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用机制

Target of Action

It’s structurally similar to mechlorethamine , an alkylating agent used in chemotherapy. Mechlorethamine targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .

Mode of Action

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride likely interacts with its targets in a manner similar to Mechlorethamine. Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction results in the disruption of DNA replication and transcription, leading to cell death.

Biochemical Pathways

Given its potential similarity to mechlorethamine, it may affect pathways involved in dna replication and cell division . The downstream effects would include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

Similar compounds like mechlorethamine have a very short biological half-life , suggesting rapid metabolism and excretion. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of N,N-Bis(3-chlorobenzyl)methylamine hydrochloride are likely to include DNA damage, disruption of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects are typically seen with alkylating agents used in chemotherapy.

属性

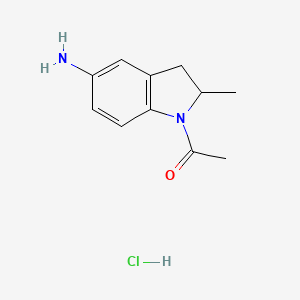

IUPAC Name |

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N.ClH/c1-18(10-12-4-2-6-14(16)8-12)11-13-5-3-7-15(17)9-13;/h2-9H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVSHWAUZSFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

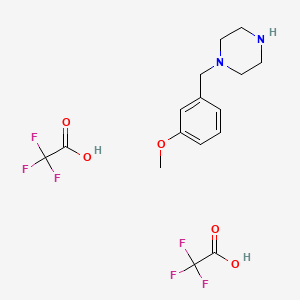

![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

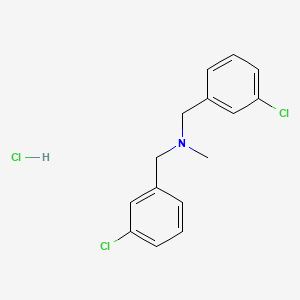

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)